molecular formula C9H18N2O2 B13209230 3-Amino-2,2-dimethyl-1-(morpholin-4-YL)propan-1-one

3-Amino-2,2-dimethyl-1-(morpholin-4-YL)propan-1-one

Cat. No.: B13209230
M. Wt: 186.25 g/mol
InChI Key: OFJPEOXUTMBROF-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(morpholin-4-YL)propan-1-one is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of morpholine and is used in various scientific research applications. This compound is known for its unique structure, which includes an amino group, a dimethyl group, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(morpholin-4-YL)propan-1-one typically involves the reaction of 2,2-dimethyl-1-(morpholin-4-YL)propan-1-one with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(morpholin-4-YL)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(morpholin-4-YL)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(morpholin-4-YL)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the morpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
  • 3-(1,1-Dimethylethylamino)-2-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol

Uniqueness

3-Amino-2,2-dimethyl-1-(morpholin-4-YL)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C9H18N2O2/c1-9(2,7-10)8(12)11-3-5-13-6-4-11/h3-7,10H2,1-2H3

InChI Key

OFJPEOXUTMBROF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(=O)N1CCOCC1

Origin of Product

United States

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